CGI-17341

Description

Structure

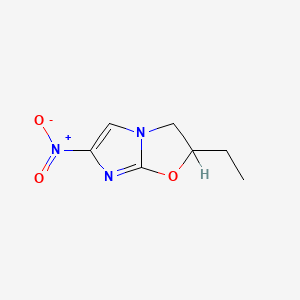

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVVFWCBKEYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C=C(N=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925944 | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127692-13-1 | |

| Record name | 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGI-17341 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of a Promising Antitubercular Candidate: A Technical History of CGI-17341

An In-depth Guide for Researchers and Drug Development Professionals

CGI-17341, a novel bicyclic nitroimidazole, emerged in the late 1980s as a potent agent against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its discovery by Ciba-Geigy (later Hindustan Ciba-Geigy) marked a significant advancement in the search for new antitubercular drugs, particularly those effective against emerging multi-drug-resistant (MDR) strains. Despite its promising preclinical profile, the development of this compound was ultimately halted due to concerns regarding its mutagenicity. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and the eventual discontinuation of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

This compound (2-ethyl-5-nitro-2,3-dihydroimidazo[2,1-b]oxazole) was first reported in 1989 as a lead compound from a series of bicyclic nitroimidazoles.[1][2] It demonstrated potent in vitro activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis.[1][2][3] This was a critical finding at a time when resistance to frontline tuberculosis drugs was becoming a significant global health threat.

In Vitro and In Vivo Efficacy

Subsequent studies confirmed the potent antitubercular activity of this compound. The quantitative data from these preclinical evaluations are summarized in the tables below.

In Vitro Activity of this compound

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | ||

| Against drug-susceptible M. tuberculosis | 0.1 - 0.3 µg/mL | [1][4] |

| Against multi-drug-resistant M. tuberculosis | 0.1 - 0.3 µg/mL | [1][4] |

In Vivo Efficacy of this compound in a Murine Tuberculosis Model

| Parameter | Value | 95% Confidence Limits | Reference |

| 50% Effective Dose (ED₅₀) | 7.7 mg/kg of body weight | 3.5 and 10.27 | [1][4] |

Furthermore, in vivo studies demonstrated a dose-dependent increase in the survival time of mice infected with M. tuberculosis when treated with this compound.[1][4]

Experimental Protocols

To provide a comprehensive technical resource, the following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination Protocol

The in vitro activity of this compound against M. tuberculosis was determined using a broth microdilution method.

1. Preparation of Mycobacterial Inoculum:

- M. tuberculosis strains were grown on Middlebrook 7H11 agar slants.

- Colonies were scraped and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80.

- The suspension was vortexed and allowed to stand for 30 minutes to allow large particles to settle.

- The supernatant was diluted to a turbidity equivalent to a 0.5 McFarland standard.

- This suspension was further diluted 1:25 in 7H9 broth to prepare the final inoculum.

2. Broth Microdilution Assay:

- The assay was performed in 96-well microtiter plates.

- Serial twofold dilutions of this compound were prepared in 7H9 broth.

- Each well was inoculated with the prepared mycobacterial suspension.

- Plates were incubated at 37°C in a humidified atmosphere.

- The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria after a 14-day incubation period.

Murine Model of Tuberculosis Infection Protocol

The in vivo efficacy of this compound was evaluated in a murine model of tuberculosis.

1. Animals:

- Specific pathogen-free female Swiss mice were used for the study.

2. Infection:

- Mice were infected intravenously with a lethal dose of M. tuberculosis H37Rv. The inoculum size was approximately 4 x 10⁸ CFU per lung.[3]

3. Treatment:

- Treatment with this compound was initiated 11 days post-infection.

- The compound was administered orally once daily for two consecutive days (days 11 and 12 post-infection).[1][4]

- Different dose levels were used to determine the ED₅₀.

4. Efficacy Assessment:

- The primary endpoint was the survival time of the treated mice compared to an untreated control group.

- The ED₅₀ was calculated based on the dose of this compound that protected 50% of the infected mice from death.

Mechanism of Action: A Prodrug Requiring Bioreductive Activation

This compound is a prodrug that requires bioreductive activation within the mycobacterial cell to exert its therapeutic effect. This activation is a key feature of many nitroimidazole-based antimicrobials.

Signaling Pathway of this compound Activation

The activation of this compound is a multi-step process involving a specific mycobacterial enzyme system.

The activation cascade is initiated by the F420-dependent glucose-6-phosphate dehydrogenase (FGD1), which reduces the deazaflavin cofactor F420 to its active form, F420H₂. This reduced cofactor then serves as an electron donor for a specific, yet to be fully characterized, F420-dependent nitroreductase. Importantly, this activating enzyme is distinct from the deazaflavin-dependent nitroreductase (Ddn) that activates other nitroimidazoles like pretomanid (PA-824). This Ddn-independent activation pathway means that this compound could potentially be effective against strains of M. tuberculosis that have developed resistance to pretomanid through mutations in the ddn gene.

The reductive activation of this compound by the nitroreductase generates reactive nitrogen species. These highly reactive molecules are thought to be the primary mediators of the drug's bactericidal effects, leading to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and causing damage to the respiratory chain.[5]

Discontinuation of Development: The Mutagenicity Hurdle

Despite its potent antitubercular activity, the development of this compound was discontinued due to concerns about its mutagenic potential.[1] This was likely determined through standard genotoxicity assays such as the Ames test.

Ames Test Protocol for Mutagenicity Screening

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

1. Bacterial Strains:

- The test typically employs several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are auxotrophic for histidine or tryptophan, respectively. These strains carry different mutations that can be reverted by various types of mutagens.

2. Metabolic Activation:

- The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is to assess whether the compound itself or its metabolites are mutagenic.

3. Assay Procedure:

- The bacterial tester strain is exposed to various concentrations of the test compound (this compound in this case) in the presence or absence of the S9 mix.

- The mixture is plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).

- The plates are incubated for 48-72 hours.

4. Interpretation of Results:

- Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize the essential amino acid will grow and form colonies.

- A significant, dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate in the negative control indicates that the compound is mutagenic.

While the specific results of the Ames test for this compound are not detailed in the publicly available literature, the decision to halt its development strongly suggests a positive result in this or similar genotoxicity assays.

Conclusion and Future Perspectives

This compound represents a pivotal molecule in the history of antitubercular drug discovery. Its potent activity against both drug-sensitive and resistant strains of M. tuberculosis highlighted the potential of the bicyclic nitroimidazole scaffold. Although its journey was cut short by mutagenicity concerns, the lessons learned from this compound paved the way for the development of second-generation nitroimidazoles, such as pretomanid and delamanid, which have since been approved for the treatment of drug-resistant tuberculosis. The story of this compound underscores the critical importance of early and thorough safety profiling in the drug development process and serves as a testament to the iterative nature of scientific discovery, where even discontinued candidates can provide the foundation for future therapeutic breakthroughs. Further research into the specific F420-dependent nitroreductase that activates this compound could still yield valuable insights for the design of novel antitubercular agents with improved safety profiles.

References

- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecule Property Analyses of Active Compounds for Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the mycobacterial envelope for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of CGI-17341

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGI-17341 is a novel, orally active 5-nitroimidazole derivative with potent antimycobacterial properties. It has demonstrated significant in vitro and in vivo activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and development efforts in the field of antitubercular drug discovery. Although promising, further development of this compound was discontinued due to findings of mutagenicity.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazole, is a bicyclic nitroimidazole.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazole | [1] |

| Molecular Formula | C₇H₉N₃O₃ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| SMILES Notation | CC[C@H]1CN2C=C(N=C2O1)--INVALID-LINK--[O-] | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in dimethylformamide (for in vitro testing) | [3] |

| Stability | Information not available in the provided search results. |

Biological Activity and Inhibitory Potency

This compound exhibits potent inhibitory activity against Mycobacterium tuberculosis. Its efficacy has been demonstrated in various in vitro and in vivo models.

In Vitro Inhibitory Activity

The minimum inhibitory concentration (MIC) of this compound has been determined against a range of M. tuberculosis strains.

| Strain Type | MIC (µg/mL) | Source |

| Drug-Susceptible M. tuberculosis | 0.1 - 0.3 | [2][4] |

| Multi-Drug-Resistant M. tuberculosis | 0.1 - 0.3 | [2][4] |

Notably, the in vitro activity of this compound is comparable to first-line antitubercular drugs like isoniazid and rifampin and superior to streptomycin, ciprofloxacin, and norfloxacin.[4] Furthermore, its activity is not affected by changes in pH from 6.8 to 5.6, a condition where the efficacy of other drugs like ciprofloxacin and isoniazid decreases.[4]

In Vivo Efficacy

In a murine model of tuberculosis, this compound demonstrated significant dose-dependent efficacy.

| Parameter | Value | Source |

| ED₅₀ (50% Effective Dose) | 7.7 mg/kg of body weight | [4] |

Cross-Resistance

Importantly, this compound does not exhibit cross-resistance with the following first-line antitubercular drugs:

Mechanism of Action

This compound is a prodrug that requires reductive activation within the mycobacterium to exert its therapeutic effect. The proposed mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[4]

The activation of this compound is dependent on a cofactor F420-dependent nitroreductase system within the bacterium.[5] However, unlike other nitroimidazoles such as pretomanid and delamanid, the activation of this compound does not appear to be solely dependent on the deazaflavin-dependent nitroreductase (Ddn).[5][6] This suggests the involvement of other nitroreductases in its activation pathway. Following reduction of the nitro group, reactive nitrogen species are generated, which are believed to be responsible for the downstream inhibition of mycolic acid biosynthesis and potentially other cellular targets, leading to bacterial cell death.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is determined using a standard broth dilution method.[3]

Workflow:

Detailed Steps:

-

Preparation of Drug Solutions: A stock solution of this compound is prepared in dimethylformamide. Working solutions are made by diluting the stock solution with distilled water.[3]

-

Serial Dilutions: Twofold serial dilutions of the test compound are prepared in 5 mL of Dubos liquid medium or Kirchner broth, with concentrations typically ranging from 250 µg/mL down to 0.01 µg/mL.[3]

-

Inoculation: Each tube is inoculated with approximately 2 x 10⁵ colony-forming units (CFU) of the M. tuberculosis strain being tested. Drug-free control tubes are also prepared.[3]

-

Incubation: All tubes are incubated at 37°C.[3]

-

Growth Monitoring: The optical density at 600 nm (OD₆₀₀) of the control tubes is monitored daily until it reaches a value corresponding to adequate growth (e.g., 0.28 to 0.3).[3]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth, as compared to the drug-free control.[3]

In Vivo Efficacy Testing (ED₅₀ Determination)

The in vivo efficacy of this compound is assessed in a murine infection model to determine the 50% effective dose (ED₅₀).[3]

Workflow:

Detailed Steps:

-

Infection Model: Swiss Webster female mice are infected intravenously with a standardized culture of M. tuberculosis H37Rv.[3]

-

Animal Grouping: Infected mice are randomly divided into several treatment groups and a control group.

-

Drug Administration: this compound is administered orally at various dose levels to the treatment groups. The timing of administration post-infection is critical (e.g., on days 11 and 12).[4] The control group receives the vehicle alone.

-

Monitoring: The survival of the mice in all groups is monitored over a defined period.

-

ED₅₀ Calculation: The ED₅₀ is calculated as the dose of this compound that results in the survival of 50% of the treated mice at a time when all control mice have succumbed to the infection.[3]

Conclusion

This compound is a potent 5-nitroimidazole with excellent activity against M. tuberculosis, including multi-drug-resistant strains. Its novel mechanism of action, involving reductive activation and subsequent inhibition of mycolic acid synthesis, and lack of cross-resistance with existing first-line drugs, made it an attractive candidate for further development. However, the discovery of its mutagenic properties halted its progression as a clinical candidate. Despite this, the study of this compound has provided valuable insights into the structure-activity relationships of nitroimidazoles and has paved the way for the development of newer, non-mutagenic analogues that are now in clinical development for the treatment of tuberculosis. The information presented in this guide serves as a valuable resource for researchers working on the discovery and development of new antitubercular agents.

References

- 1. niaid.nih.gov [niaid.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Nitroimidazole: Significance and symbolism [wisdomlib.org]

- 5. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

CGI-17341: A Technical Overview of a 5-Nitroimidazole Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGI-17341, chemically known as 2-ethyl-5-nitro-2,3-dihydro[2,1-b]imidazo-oxazole, is a bicyclic 5-nitroimidazole derivative that has demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis. As a member of the nitroimidazole class, which includes compounds like metronidazole, this compound is a prodrug that requires bioreductive activation to exert its antimicrobial effects. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. Although promising, it is important to note that the development of this compound was discontinued due to concerns regarding its mutagenicity.

Core Data Summary

In Vitro Antibacterial Activity

The in vitro potency of this compound has been primarily evaluated against various strains of Mycobacterium tuberculosis, including both drug-susceptible and multidrug-resistant (MDR) isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

| Bacterial Strain | Resistance Profile | MIC (µg/mL)[1][2][3] |

| M. tuberculosis H37Rv | Drug-Susceptible | 0.1 - 0.3 |

| Clinical Isolates | Drug-Susceptible | 0.1 - 0.3 |

| Clinical Isolates | Multidrug-Resistant | 0.1 - 0.3 |

Table 2: Comparative MIC Values of this compound and Other Antitubercular Agents against M. tuberculosis H37Rv

| Compound | MIC (µg/mL)[1][2][3] |

| This compound | 0.1 - 0.3 |

| Isoniazid | 0.025 - 0.05 |

| Rifampin | 0.05 - 0.1 |

| Streptomycin | 1.0 - 2.0 |

| Ciprofloxacin | 0.5 - 1.0 |

| Norfloxacin | 1.0 - 2.0 |

Notably, the activity of this compound is not affected by acidic pH, a condition often found within the phagolysosomes of macrophages where M. tuberculosis resides. This is in contrast to other antitubercular agents like isoniazid and ciprofloxacin, whose activity decreases at lower pH.[1][2] Furthermore, this compound does not exhibit cross-resistance with major first-line anti-TB drugs such as isoniazid, rifampin, streptomycin, and ethambutol.[1][2][3]

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in a mouse model of tuberculosis.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

| Parameter | Value |

| 50% Effective Dose (ED₅₀) | 7.7 mg/kg[1][2] |

| Administration Route | Oral Gavage[1][2] |

| Effect on Survival Time | Dose-dependent increase[1][2] |

Mechanism of Action

As a 5-nitroimidazole, this compound is a prodrug that requires intracellular activation by the target bacterium. The proposed mechanism of action involves a bioreductive activation pathway.

The activation of nitroimidazoles in Mycobacterium tuberculosis is primarily mediated by a deazaflavin (F420)-dependent nitroreductase (Ddn). This enzyme reduces the nitro group of the compound, leading to the formation of reactive nitrogen species, including nitric oxide. These reactive species are highly cytotoxic and cause damage to essential macromolecules such as DNA and proteins, ultimately leading to bacterial cell death.

Experimental Protocols

In Vitro Susceptibility Testing: The Proportion Method

The Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis is typically determined using the agar proportion method.[4]

Methodology:

-

Inoculum Preparation: A standardized suspension of the M. tuberculosis strain is prepared to a turbidity equivalent to a McFarland 0.5 standard.

-

Drug Plate Preparation: Middlebrook 7H10 or 7H11 agar is supplemented with varying concentrations of this compound. A drug-free control plate is also prepared.

-

Inoculation: The drug-containing and control plates are inoculated with the bacterial suspension.

-

Incubation: Plates are incubated at 37°C for 21-28 days.

-

Reading and Interpretation: The number of colonies on the drug-containing plates is compared to the number on the drug-free control. The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population.[4]

In Vivo Efficacy Testing: Mouse Model of Tuberculosis

The in vivo activity of this compound is assessed using a murine model of tuberculosis.[5][6][7][8][9]

Methodology:

-

Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv.[7]

-

Treatment: After a pre-determined period to allow for the establishment of infection (e.g., 10-14 days), treatment with this compound is initiated. The compound is administered daily via oral gavage at various doses.[5] A control group receives the vehicle only.

-

Monitoring: The survival of the mice is monitored daily. Body weight may also be recorded as an indicator of health.

-

Endpoint Analysis: At specific time points, or upon termination of the experiment, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. The bacterial load in these organs is quantified by plating serial dilutions of the homogenates on appropriate agar media and counting the resulting colony-forming units (CFU).[5][6][8][9]

-

Data Analysis: The 50% effective dose (ED₅₀) is calculated based on the reduction in bacterial load or the increase in survival time.

Synthesis

Mutagenicity

A significant factor that halted the further development of this compound was its mutagenic potential. This is often assessed using the Ames test.

Ames Test: This is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a substance to cause mutations that result in a reversion to the prototrophic state, allowing the bacteria to grow on a histidine-free medium. A positive result in the Ames test indicates that the compound is a mutagen and may therefore be a carcinogen.

Conclusion

This compound is a potent 5-nitroimidazole antibacterial agent with excellent in vitro activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. Its efficacy has also been demonstrated in in vivo models of tuberculosis. The compound's mechanism of action, involving bioreductive activation, is consistent with other members of the nitroimidazole class. However, the discovery of its mutagenic properties ultimately led to the cessation of its development. Despite this, the study of this compound has provided valuable insights into the structure-activity relationships of bicyclic nitroimidazoles and has contributed to the development of newer, non-mutagenic analogues that are currently in clinical development for the treatment of tuberculosis.

References

- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preventive chemotherapy of tuberculosis in Cornell model mice with combinations of rifampin, isoniazid, and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. journals.asm.org [journals.asm.org]

The Enigmatic Activation of CGI-17341: A Critical Role for the F420 Cofactor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CGI-17341, a potent nitroimidazole-based antitubercular agent, represents a fascinating case study in the activation of prodrugs within Mycobacterium tuberculosis. While its efficacy is established, the precise molecular mechanisms underpinning its bioactivation remain partially unsolved, pointing to a critical dependency on the mycobacterial-specific cofactor F420. This technical guide synthesizes the current understanding of the role of cofactor F420 in the activation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved biological pathways and experimental workflows. A significant focus is placed on the distinction between the activation of this compound and other clinically relevant nitroimidazoles, such as pretomanid and delamanid, thereby highlighting a key area of ongoing research in the quest for novel tuberculosis therapeutics.

Introduction: The Nitroimidazole Class and the Emergence of this compound

Nitroimidazoles have emerged as a powerful class of compounds in the fight against tuberculosis, demonstrating potent activity against both replicating and non-replicating persistent bacteria. This compound was one of the early nitroimidazo-oxazoles to show significant promise, with strong in vitro and in vivo activity against drug-susceptible and multidrug-resistant strains of M. tuberculosis. However, its development was halted due to concerns about mutagenicity. Despite this, this compound remains a crucial tool for understanding the activation mechanisms of this drug class. Like other nitroimidazoles, this compound is a prodrug, requiring reductive activation within the mycobacterium to exert its bactericidal effects. This activation is intrinsically linked to the unique physiology of M. tuberculosis, specifically the presence of the deazaflavin cofactor F420.

The F420 Cofactor: A Key Player in Mycobacterial Redox Biology

Cofactor F420 is a flavin derivative with a lower redox potential than NAD(P), enabling it to participate in a range of unique redox reactions within mycobacteria. It is synthesized by a dedicated pathway and is not present in humans, making it an attractive target for drug development. The reduced form of the cofactor, F420H2, serves as a hydride donor for a variety of F420-dependent enzymes, including a family of nitroreductases.

The biosynthesis of F420 involves several key enzymes, including FbiA, FbiB, and FbiC. The initial steps are catalyzed by FbiC, a fusion protein in actinobacteria containing SAM-radical domains. Subsequent steps involving FbiA and FbiB lead to the final F420 molecule. The reduction of F420 to F420H2 is primarily carried out by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd).

Activation of this compound: A Divergence from the Pretomanid/Delamanid Pathway

The activation of the clinically used nitroimidazoles, pretomanid and delamanid, is well-characterized and relies on the F420-dependent deazaflavin-dependent nitroreductase (Ddn). Ddn utilizes F420H2 to reduce the nitro group of these drugs, leading to the generation of reactive nitrogen species that inhibit mycolic acid biosynthesis and disrupt cellular respiration.

Intriguingly, while this compound activation is also F420-dependent, it does not primarily rely on Ddn. This is a critical distinction and a key area of interest. Evidence for this comes from studies showing that this compound retains its activity against ddn mutant strains of M. tuberculosis. Although in vitro studies have demonstrated that Ddn can reduce this compound, the rate of this reaction is significantly lower than that observed with pretomanid. This suggests the existence of at least one other F420-dependent nitroreductase responsible for the efficient activation of this compound. The identity of this enzyme is currently unknown and represents a significant gap in our understanding.

Upon activation by this yet-to-be-identified nitroreductase, this compound is thought to follow a similar downstream mechanism to other nitroimidazoles, releasing nitric oxide species that are toxic to the bacterium. These reactive species are proposed to inhibit mycolic acid synthesis and interfere with the electron transport chain, ultimately leading to cell death.

Quantitative Data on the Activity of this compound

The potency of this compound has been quantified in both in vitro and in vivo settings. These data are crucial for comparing its efficacy with other antitubercular agents and for guiding further drug development efforts.

| Parameter | Value | Strains/Model | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.1 - 0.3 µg/mL | Drug-susceptible and multi-drug-resistant M. tuberculosis | |

| 50% Effective Dose (ED50) | 7.7 mg/kg | Murine model of tuberculosis |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis can be determined using a broth microdilution method, adapted from established protocols.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

-

This compound stock solution (e.g., in DMSO).

-

96-well microplates.

-

M. tuberculosis culture in mid-log phase.

Procedure:

-

Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the microplates. A typical concentration range would be from 64 µg/mL to 0.06 µg/mL.

-

Include a drug-free well as a growth control and a well with broth only as a negative control.

-

Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Incubate the plates at 37°C.

-

Read the plates after 7-14 days of incubation. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

F420-Dependent Nitroreductase Activity Assay

A spectrophotometric assay can be used to monitor the F420H2-dependent reduction of this compound by a purified candidate nitroreductase.

Materials:

-

Purified candidate F420-dependent nitroreductase.

-

Reduced cofactor F420 (F420H2).

-

This compound solution.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Spectrophotometer capable of reading in the UV-visible range.

Procedure:

-

The reaction mixture should contain the reaction buffer, a known concentration of F420H2, and the purified enzyme.

-

Initiate the reaction by adding this compound.

-

Monitor the oxidation of F420H2 by observing the decrease in absorbance at 420 nm over time.

-

The rate of the reaction can be calculated using the extinction coefficient of F420.

-

Kinetic parameters (Km and kcat) can be determined by varying the concentration of this compound and F420H2.

Resistance Mechanisms

Resistance to nitroimidazoles, including this compound, can arise from mutations in the F420 biosynthetic pathway. Mutations in genes such as fbiA, fbiB, and fbiC can lead to a deficiency in F420 production, thereby preventing the activation of the prodrug. As the primary activating enzyme for this compound is unknown, it is plausible that mutations in the gene encoding this specific nitroreductase would also confer resistance.

Future Directions and Conclusion

The activation of this compound via the F420 cofactor pathway presents a compelling area for further investigation. The foremost priority is the identification and characterization of the specific F420-dependent nitroreductase(s) responsible for its activation. This will not only provide a more complete understanding of its mechanism of action but also open up new avenues for the design of novel antitubercular agents that can bypass existing resistance mechanisms.

The Anti-Tubercular Profile of CGI-17341: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGI-17341, a novel 5-nitroimidazole, has demonstrated significant promise as an anti-tuberculosis agent with potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive analysis of this compound, summarizing its in vitro and in vivo efficacy, detailing its mechanism of action, and outlining the experimental protocols utilized in its evaluation. While further development of this compound was halted due to mutagenicity concerns, the data-driven insights into its potent bactericidal activity and unique mechanism of action continue to inform the development of new nitroimidazole-based anti-tubercular therapeutics.

Quantitative Efficacy Data

The bactericidal activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy metrics.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Parameter | Value | Strain(s) | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.1 - 0.3 µg/mL | Drug-susceptible and multi-drug-resistant strains | [1][2] |

| Cross-Resistance | None observed | Isoniazid, Rifampin, Streptomycin, Ethambutol | [1][2] |

| pH Effect on MIC (pH 6.8 vs. 5.6) | No significant change | M. tuberculosis | [3] |

Table 2: In Vivo Efficacy of this compound in a Murine Tuberculosis Model

| Parameter | Value | Dosing Schedule | Reference |

| 50% Effective Dose (ED50) | 7.7 mg/kg of body weight | Administered on days 11 and 12 post-infection | [1][3] |

| Survival Time | Dose-dependent increase | Not specified | [1][3] |

Table 3: In Vitro Activity of this compound against Other Mycobacterial Species

| Species | MIC (µg/mL) | Reference |

| M. gordonae TMC 1318 | 31.2 | [2] |

| M. scrofulaceum | 15.6 | [2][4] |

| M. avium | >250 | [2] |

| M. intracellulare | >250 | [2] |

| M. fortuitum | >250 | [2] |

Mechanism of Action

This compound is a pro-drug that requires bioreductive activation within the mycobacterium to exert its bactericidal effects. Its mechanism is distinct from many existing anti-tubercular agents, centering on the generation of reactive nitrogen species.

The proposed activation pathway is initiated by a deazaflavin-dependent nitroreductase (Ddn), although this compound can also be activated by other F420-dependent nitroreductases, explaining its activity against ddn mutants.[5] This reductive activation of the nitroimidazole core leads to the release of nitric oxide (NO) radicals.[5] These reactive species are believed to have a dual mode of action: inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall, and poisoning of the electron transport chain, leading to a collapse of cellular energy production.[5]

Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.

Experimental Protocols

The following section details the methodologies employed in the characterization of this compound's anti-tubercular activity.

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Methodology: The proportion method was utilized for susceptibility testing.

-

Bacterial Strains: Drug-susceptible and multi-drug-resistant clinical isolates of M. tuberculosis were used.

-

Culture Medium: Middlebrook 7H9 broth, supplemented with glycerol, Casitone, and oleic acid-albumin-dextrose-catalase (OADC), was used for liquid cultures.

-

Inoculum Preparation: Cultures were grown to a suitable optical density (e.g., A570 of >0.9) and then diluted to a standardized concentration.

-

Assay Plates: 96-well microtiter plates were prepared with serial dilutions of this compound in the culture medium.

-

Inoculation: Each well was inoculated with the diluted M. tuberculosis suspension.

-

Incubation: Plates were incubated at 37°C for a period of 7 days.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in a ≥90% reduction in absorbance at 570 nm (A570) compared to untreated control cultures.[6]

Caption: Workflow for in vitro susceptibility testing of this compound.

In Vivo Efficacy Assessment in Murine Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of tuberculosis.

Methodology:

-

Animal Model: Mice were infected with M. tuberculosis.

-

Infection: The specific route of infection (e.g., aerosol) and the bacterial load were standardized.

-

Treatment: this compound was administered orally to infected mice at varying doses.

-

Dosing Regimen: Treatment was initiated at a specific time point post-infection (e.g., days 11 and 12).

-

Efficacy Endpoints:

-

Survival: The survival time of treated mice was monitored and compared to untreated controls.

-

Bacterial Load: At the end of the treatment period, organs such as the lungs and spleen were harvested to determine the colony-forming unit (CFU) counts.

-

-

Data Analysis: The 50% effective dose (ED50) was calculated using statistical methods such as the Finney method.[2] Student's t-test was used to assess the statistical significance of the data.[2]

Concluding Remarks

This compound stands out as a potent nitroimidazole with significant bactericidal activity against M. tuberculosis, including multi-drug-resistant strains. Its unique mechanism of action, involving reductive activation and the generation of reactive nitrogen species, offers a promising avenue for circumventing existing drug resistance mechanisms. Although its clinical development was precluded by mutagenicity, the insights gained from the study of this compound have been instrumental in guiding the development of safer and equally effective second-generation nitroimidazoles, such as Delamanid and Pretomanid, which are now crucial components in the treatment of drug-resistant tuberculosis.[6][7] Further exploration of the structure-activity relationships of this class of compounds, informed by the foundational data from this compound, remains a key strategy in the ongoing search for novel anti-tubercular therapies.

References

- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of CGI-17341 Against Multidrug-Resistant Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGI-17341, a novel 5-nitroimidazole, has demonstrated potent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (M.tb). This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its minimum inhibitory concentrations (MICs), lack of cross-resistance with existing anti-tuberculosis drugs, and its unique bioreductive activation pathway. The document includes detailed experimental protocols for susceptibility testing and visual representations of its mechanism of action and experimental workflows to support further research and development in the field of tuberculosis therapeutics.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) poses a significant global health threat, necessitating the development of novel therapeutics with unique mechanisms of action. This compound (2-ethyl-5-nitro-2,3-dihydro[2-1b]imidazo-oxazole) is a promising compound from the 5-nitroimidazole class, which has shown significant bactericidal activity against M.tb.[1] A key feature of this compound is its efficacy against strains resistant to frontline anti-TB drugs, highlighting its potential as a component of new treatment regimens for MDR-TB.

Quantitative In Vitro Efficacy Data

The in vitro potency of this compound has been evaluated against a range of Mycobacterium tuberculosis strains, including clinical isolates with defined drug resistance profiles. The data consistently demonstrates potent activity against both susceptible and resistant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

| M. tuberculosis Strain Type | Resistance Profile | MIC Range (µg/mL) | Reference |

| Drug-Susceptible | Susceptible to all first-line drugs | 0.1 - 0.3 | [1] |

| Multi-Drug Resistant (MDR) | Resistant to at least Isoniazid and Rifampin | 0.1 - 0.3 | [1] |

Table 2: Cross-Resistance Profile of this compound

| First-Line Drug | Cross-Resistance Observed with this compound | Reference |

| Isoniazid | No | [1] |

| Rifampin | No | [1] |

| Streptomycin | No | [1] |

| Ethambutol | No | [1] |

Experimental Protocols

The following section details the methodology for determining the in vitro susceptibility of M. tuberculosis to this compound using the agar proportion method.

Minimum Inhibitory Concentration (MIC) Determination by Agar Proportion Method

The agar proportion method is the gold standard for determining the susceptibility of M. tuberculosis to antimicrobial agents.[2][3]

Objective: To determine the lowest concentration of this compound that inhibits at least 99% of the bacterial population.

Materials:

-

Middlebrook 7H10 or 7H11 agar base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

This compound analytical standard

-

Sterile distilled water or appropriate solvent for this compound

-

M. tuberculosis isolates (test strains and H37Rv as a susceptible control)

-

Sterile saline with 0.05% Tween 80

-

McFarland turbidity standards (0.5 and 1.0)

-

Sterile glass beads

-

Petri dishes (quadrant or standard)

-

Incubator (37°C with 5-10% CO2)

Procedure:

-

Preparation of Drug-Containing Media:

-

Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions.

-

After autoclaving and cooling to 45-50°C, add OADC enrichment.

-

Prepare a stock solution of this compound.

-

Add appropriate volumes of the this compound stock solution to aliquots of the molten agar to achieve the desired final concentrations (e.g., serial twofold dilutions from 0.05 to 1.0 µg/mL).

-

Prepare a drug-free control plate for each isolate.

-

Dispense the agar into Petri dishes and allow to solidify.

-

-

Inoculum Preparation:

-

Subculture M. tuberculosis isolates onto a fresh Löwenstein-Jensen or Middlebrook 7H10/7H11 slant and incubate until sufficient growth is observed.

-

Transfer a loopful of bacterial growth to a sterile tube containing saline-Tween 80 and glass beads.

-

Vortex for 1-2 minutes to create a uniform suspension.

-

Allow the suspension to stand for 15-30 minutes to allow larger particles to settle.

-

Adjust the turbidity of the supernatant to match a 1.0 McFarland standard. This suspension will be used for the 10⁻² dilution.

-

Prepare serial tenfold dilutions of the adjusted bacterial suspension (e.g., 10⁻¹ and 10⁻³) in saline-Tween 80.

-

-

Inoculation of Plates:

-

Inoculate each quadrant or section of the drug-containing and drug-free control plates with 0.1 mL of the 10⁻² and 10⁻⁴ dilutions of the bacterial suspension.

-

Allow the inoculum to be absorbed into the agar.

-

-

Incubation:

-

Seal the plates in CO2-permeable bags and incubate at 37°C in a 5-10% CO2 atmosphere for 3-4 weeks.

-

-

Reading and Interpretation of Results:

-

After incubation, count the number of colony-forming units (CFUs) on both the drug-containing and drug-free control plates.

-

The MIC is the lowest concentration of this compound that results in a bacterial growth of less than 1% of the growth on the drug-free control. The percentage of resistant bacteria is calculated as: (CFU on drug-containing medium / CFU on drug-free control medium) x 100

-

Visualizations

Bioreductive Activation Pathway of this compound

The mechanism of action of this compound involves bioreductive activation within the mycobacterial cell. Unlike other nitroimidazoles such as pretomanid and delamanid, the activation of this compound is not solely dependent on the deazaflavin-dependent nitroreductase (Ddn).[4][5]

Caption: Proposed bioreductive activation of this compound in M. tuberculosis.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the general workflow for determining the MIC of this compound against M. tuberculosis isolates.

Caption: Workflow for MIC determination by the agar proportion method.

Conclusion

This compound exhibits potent in vitro activity against both drug-susceptible and MDR strains of Mycobacterium tuberculosis. Its efficacy is not compromised by resistance to first-line anti-TB drugs, indicating a novel mechanism of action. The bioreductive activation of this compound, which appears to be independent of the Ddn enzyme, presents a significant advantage, as mutations in the ddn gene are a known mechanism of resistance to other nitroimidazoles. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives in the fight against multidrug-resistant tuberculosis. Further studies are warranted to fully elucidate its activation pathway and in vivo efficacy.

References

- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Mutagenicity and Toxicity Profile of CGI-17341: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGI-17341 is a bicyclic nitroimidazole compound that demonstrated significant promise as an anti-tuberculosis agent. It exhibited potent in vitro and in vivo activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis. Despite its promising efficacy, the development of this compound was discontinued due to concerns regarding its mutagenic potential, as indicated by positive results in the Ames test. This guide provides a comprehensive overview of the available information on the mutagenicity and toxicity profile of this compound, intended for researchers, scientists, and drug development professionals.

Efficacy and In Vivo Studies

In vitro, this compound demonstrated potent activity against various strains of M. tuberculosis. In murine models of tuberculosis, the compound showed a dose-dependent increase in survival time, with a 50% effective dose (ED50) of 7.7 mg/kg of body weight when administered to infected mice.[1][2]

Mutagenicity Profile

The primary reason for the cessation of this compound's development was its mutagenic properties.[3] The compound, along with other similar nitroimidazoles, yielded positive results in the Ames test, a bacterial reverse mutation assay widely used to assess the mutagenic potential of chemical compounds. Unfortunately, detailed quantitative data and specific experimental protocols from the Ames tests conducted on this compound are not publicly available.

General Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Objective: To evaluate the potential of a test substance to induce gene mutations.

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine (or tryptophan for E. coli), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.

-

Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial as some chemicals only become mutagenic after being metabolized.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with a positive and negative control, in a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Data Analysis: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Genotoxicity Profile

While the positive Ames test indicates mutagenicity, further specific details on the broader genotoxicity profile of this compound, such as results from a micronucleus assay, are not available in the reviewed literature. A micronucleus assay is a common test to assess chromosomal damage.

General Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the genotoxic potential of a substance by identifying damage to chromosomes or the mitotic apparatus.

Objective: To determine if a test substance induces chromosomal damage or aneuploidy.

Methodology:

-

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured.

-

Exposure: The cells are exposed to various concentrations of the test substance, along with positive and negative controls, with and without metabolic activation (S9 mix).

-

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

-

Harvesting and Staining: Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

References

- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Nitroimidazoles: From CGI-17341 to the Anti-Tuberculosis Drugs Pretomanid and Delamanid

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthetic pathways leading to the crucial anti-tuberculosis agents, pretomanid and delamanid. It explores the historical context of their development, originating from the early lead compound CGI-17341, and presents detailed experimental methodologies, quantitative data, and visual representations of the chemical syntheses and biological mechanisms. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the field of medicinal chemistry and drug development for infectious diseases.

Introduction: The Legacy of this compound

The journey to develop potent nitroimidazole-based therapeutics against Mycobacterium tuberculosis was significantly influenced by early discoveries in this chemical class. One of the pioneering compounds was this compound, a bicyclic 5-nitroimidazooxazole identified by Ciba-Geigy.[1][2][3] this compound demonstrated promising in vitro and in vivo activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[3][4][5] However, its development was ultimately halted due to concerns regarding its mutagenic potential.[1][2][3] Despite not progressing to clinical use, the discovery of this compound was a landmark, establishing the bicyclic nitroimidazole scaffold as a viable pharmacophore for anti-tuberculosis drug discovery and paving the way for the development of safer and more efficacious analogs like pretomanid and delamanid.[6]

Caption: From Lead to Licensed Drugs.

Pretomanid (PA-824): A New Generation Nitroimidazooxazine

Pretomanid, formerly known as PA-824, is a nitroimidazooxazine that has been approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) in combination with other drugs.[7][8] Its development marked a significant advancement in the fight against resistant TB strains. Several synthetic routes to pretomanid have been developed to improve safety and efficiency, avoiding hazardous starting materials like 2,4-dinitroimidazole used in early syntheses.[9][10]

Synthesis of Pretomanid

A common and efficient synthetic approach for pretomanid starts from 2-bromo-4-nitro-1H-imidazole or 2-chloro-4-nitroimidazole and a protected (R)-glycidol derivative.[7][11] The following sections detail a representative synthetic pathway.

Step 1: N-Alkylation of 2-chloro-4-nitroimidazole 2-chloro-4-nitroimidazole is reacted with (S)-epichlorohydrin in an N-alkylation reaction.[8] The nitrogen of the imidazole ring acts as a nucleophile, attacking the epoxide ring of (S)-epichlorohydrin to form an N-alkylated intermediate.[8]

Step 2: Hydrolysis The resulting chlorohydrin is hydrolyzed to a diol.[2]

Step 3: Selective Protection The primary alcohol of the diol is selectively protected, for example, with a tert-butyldimethylsilyl (TBS) group.[2][7]

Step 4: O-Alkylation The secondary hydroxyl group is then O-alkylated using a suitable benzylating agent, such as 4-(trifluoromethoxy)benzyl bromide.[9]

Step 5: Deprotection and Cyclization Finally, the silyl protecting group is removed, and an intramolecular cyclization is induced, often in the presence of a base like potassium carbonate, to yield pretomanid.[7][9][11]

Caption: Synthetic Pathway to Pretomanid.

Quantitative Data for Pretomanid Synthesis

The overall yield of pretomanid synthesis can vary significantly depending on the chosen route and protecting groups.

| Synthetic Route | Starting Materials | Number of Steps | Overall Yield | Reference |

| Original Route (Barry and Baker) | 2,4-dinitroimidazole | 5 | 17% | [7] |

| Modified Route (Read and Fairlamb) | 2-bromo-4-nitroimidazole, TBS-protected glycidol | 4 | 10% | [7] |

| Zhai et al. Route | 2-chloro-4-nitroimidazole, (S)-epichlorohydrin | 5 | 28% | [7] |

| Optimized Route with Protecting Group Screen | Protected (R)-glycidols, 2-bromo-4-nitro-1H-imidazole | 3 | up to 40% | [7][11] |

| AAP Scalable Process | 4-nitroimidazole (to make CBr03), CISO | 4 | ~30% | [12] |

Delamanid (OPC-67683): A Potent Nitroimidazooxazole

Delamanid is another critical nitroimidazole derivative approved for the treatment of MDR-TB.[1] Structurally, it is a 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole.[6]

Synthesis of Delamanid

A concise and protection-group-free synthesis of delamanid has been developed, which relies on the preparation of a key chiral epoxide intermediate.[1]

Step 1: Synthesis of the Chiral Epoxide The synthesis of the key chiral epoxide intermediate involves a multi-step sequence including allylation, selective N-arylation, Mitsunobu etherification, Sharpless asymmetric dihydroxylation, and epoxidation.[1]

Step 2: Coupling with 2-bromo-4-nitroimidazole The synthesized chiral epoxide is then reacted with 2-bromo-4-nitroimidazole to yield delamanid.[1]

Caption: Synthetic Pathway to Delamanid.

Quantitative Data for Delamanid Synthesis

| Synthetic Route | Key Intermediate | Overall Yield | Reference |

| Concise, Protection-Group Free Route (2020) | Chiral Epoxide | 27% | [1] |

Mechanism of Action: A Shared Pathway

Pretomanid and delamanid are both prodrugs that require activation within the mycobacterial cell.[6] Their mechanism of action involves a unique bioactivation pathway that leads to the inhibition of mycolic acid synthesis and respiratory poisoning.

The activation is mediated by a deazaflavin (F420)-dependent nitroreductase (Ddn).[6][13][14] This enzyme reduces the nitroimidazole core of the drugs, leading to the generation of reactive nitrogen species, including nitric oxide (NO).[6][9] These reactive species have a dual effect: they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, and they cause respiratory poisoning, likely by targeting cytochrome oxidases in the electron transport chain.[6][8] Resistance to these drugs can emerge through mutations in the genes involved in the F420 biosynthetic pathway or in the Ddn enzyme itself.[13]

Caption: Mechanism of Action of Pretomanid and Delamanid.

Conclusion

The development of pretomanid and delamanid from the foundational discovery of this compound represents a significant success story in medicinal chemistry and the fight against tuberculosis. By understanding the synthetic pathways, quantitative aspects of their production, and their shared mechanism of action, researchers can continue to innovate in this critical therapeutic area. The detailed protocols and data presented in this guide aim to support and facilitate further research and development of novel anti-tuberculosis agents.

References

- 1. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]

- 10. Enantioselective synthesis of pretomanid & investigations of Raman spectroscopy for through-tube monitoring of reactions [dspace.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 13. Delamanid - Wikipedia [en.wikipedia.org]

- 14. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Class: Early Research on Bicyclic Nitroimidazoles in Tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) in the late 20th century created an urgent need for novel therapeutics. This guide delves into the pivotal early research on bicyclic nitroimidazoles, a class of compounds that has since delivered two new anti-tubercular agents: delamanid and pretomanid. This document provides a comprehensive overview of the foundational preclinical data, experimental methodologies, and the core mechanism of action that propelled these compounds through the drug development pipeline.

Introduction to Bicyclic Nitroimidazoles

The journey of bicyclic nitroimidazoles in tuberculosis research began with the exploration of nitroaromatic compounds, which were known for their antimicrobial properties. Early research in the 1990s identified the potential of this class against Mycobacterium tuberculosis. These compounds are prodrugs, requiring reductive activation within the mycobacterial cell to exert their bactericidal effects. This targeted activation mechanism contributes to their selectivity for mycobacteria.

The general structure of these compounds features a bicyclic core, typically a nitroimidazo-oxazole or nitroimidazo-oxazine, which proved to be a critical pharmacophore. The initial lead compound, CGI-17341, demonstrated potent in vitro and in vivo activity but was later discontinued due to mutagenicity concerns.[1] This initial setback, however, paved the way for the development of safer and more effective second-generation compounds, namely PA-824 (pretomanid) and OPC-67683 (delamanid).[1]

Mechanism of Action: The F420 Activation Pathway

Bicyclic nitroimidazoles are not inherently active against M. tuberculosis. Their mechanism of action is contingent on a unique bioreductive activation pathway present in mycobacteria, but not in mammalian cells.[2] This pathway is centered around the deazaflavin (F420) coenzyme and a specific F420-dependent nitroreductase enzyme (Ddn).

Upon entering the mycobacterial cell, the bicyclic nitroimidazole is reduced by the F420-dependent nitroreductase. This reduction generates reactive nitrogen species, including nitric oxide (NO). These reactive species are believed to have a dual mode of action:

-

Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, the reactive intermediates disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Specifically, they have been shown to inhibit the formation of methoxy- and keto-mycolic acids.[2][3]

-

Respiratory Poisoning: Under anaerobic conditions, the generation of nitric oxide leads to respiratory poisoning, effectively killing non-replicating, persistent mycobacteria.[2]

This dual mechanism of action makes bicyclic nitroimidazoles potent against both actively replicating and dormant bacilli, a crucial attribute for shortening tuberculosis treatment duration.

Caption: Activation of bicyclic nitroimidazoles in M. tuberculosis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data from early preclinical studies of this compound, PA-824, and OPC-67683.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC)

| Compound | M. tuberculosis Strain(s) | MIC (µg/mL) | Reference(s) |

| This compound | Drug-susceptible and multi-drug-resistant strains | 0.1 - 0.3 | [1][4] |

| PA-824 (Pretomanid) | H37Rv and other strains | 0.015 - 0.25 | [5][6] |

| Multi-drug-resistant clinical isolates | < 1 | [7][8] | |

| OPC-67683 (Delamanid) | Clinical Isolates (460 strains) | MIC₅₀: 0.004, MIC₉₀: 0.012 | [9] |

| Drug-susceptible and drug-resistant strains | 0.006 - 0.024 | [10] |

Table 2: In Vivo Efficacy in Murine Models

| Compound | Mouse Model | Dosing Regimen | Efficacy (Log₁₀ CFU Reduction in Lungs) | Reference(s) |

| This compound | Infected mice | 7.7 mg/kg (ED₅₀) | Increased survival time | [1] |

| PA-824 (Pretomanid) | Short-course infection model | 100 mg/kg for 9 days | Comparable to isoniazid (25 mg/kg) and moxifloxacin (100 mg/kg) | [7][11] |

| Long-term infection model | 100 mg/kg | Reduced bacterial load below 500 CFU | [7] | |

| Chronic infection model | 100 mg/kg/day | Approaches activity of isoniazid (25 mg/kg/day) | [12] | |

| OPC-67683 (Delamanid) | Chronic infection model | 2.5 mg/kg | Promising bactericidal activity | [13] |

| - | 5 mg/kg | - | [14] |

Table 3: Early Pharmacokinetic Parameters in Mice

| Compound | Parameter | Value | Reference(s) |

| PA-824 (Pretomanid) | Tₘₐₓ (serum) | 4.0 h | [15] |

| Elimination Half-life | 4 - 6 h | [15] | |

| Cₘₐₓ (at 100 mg/kg) | 21.4 µg/mL | [15] | |

| AUC₀₋₂₄ (at 100 mg/kg) | 327.6 µg·h/mL | [15] | |

| OPC-67683 (Delamanid) | Oral Bioavailability (animals) | 35-60% | [16] |

| Tₘₐₓ | 4-5 h | [17] | |

| Elimination Half-life | ~30 - 38 h | [18] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results in drug discovery. The following sections outline the typical methodologies used in the early evaluation of bicyclic nitroimidazoles.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The agar proportion method and broth microdilution are standard techniques.

Objective: To determine the in vitro potency of bicyclic nitroimidazoles against M. tuberculosis.

Materials:

-

M. tuberculosis strains (e.g., H37Rv, clinical isolates)

-

Middlebrook 7H10 or 7H11 agar, or 7H9 broth

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Test compounds (bicyclic nitroimidazoles)

-

Control drugs (e.g., isoniazid, rifampicin)

-

96-well or 384-well microplates (for broth microdilution)

-

Petri dishes (for agar proportion)

Procedure (Broth Microdilution):

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in appropriate solvents.

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity to a McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Assay Setup: Add the diluted compounds and the bacterial inoculum to the wells of a microplate. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest drug concentration at which there is no visible growth of bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.

In Vivo Efficacy Testing: Murine Model of Tuberculosis

The murine model is a cornerstone of preclinical tuberculosis drug development, allowing for the assessment of a compound's efficacy in a living organism.

Objective: To evaluate the in vivo bactericidal activity of bicyclic nitroimidazoles.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

M. tuberculosis strain (e.g., H37Rv, Erdman)

-

Aerosol infection chamber

-

Test compounds and control drugs

-

Oral gavage needles

-

Homogenizer

-

Agar plates for CFU enumeration

Procedure:

-

Infection: Infect mice via the aerosol route with a low dose of M. tuberculosis to establish a lung infection.

-

Treatment Initiation: Allow the infection to establish for a defined period (e.g., 2-4 weeks).

-

Drug Administration: Administer the test compounds and controls to different groups of mice, typically via oral gavage, daily for a specified duration (e.g., 4-8 weeks).

-

Efficacy Assessment: At various time points during and after treatment, euthanize subsets of mice. Aseptically remove the lungs and/or spleens, homogenize the tissues, and plate serial dilutions of the homogenates on agar plates.

-

CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

-

Data Analysis: The efficacy of the compound is determined by the reduction in the log₁₀ CFU in the organs of treated mice compared to untreated controls.

Caption: A typical workflow for evaluating anti-tuberculosis drug efficacy in a mouse model.

Conclusion

The early research on bicyclic nitroimidazoles marked a significant turning point in the fight against tuberculosis. The discovery of this compound, despite its eventual discontinuation, validated the potential of this chemical class. Subsequent optimization led to the development of pretomanid and delamanid, which have become vital components of modern treatment regimens for drug-resistant tuberculosis. The unique F420-dependent activation pathway provides a mycobacteria-specific target, and the dual mechanism of action against both replicating and non-replicating bacilli holds the key to shortening treatment durations. The foundational in vitro and in vivo studies summarized in this guide underscore the rigorous preclinical evaluation that underpins the successful clinical development of these life-saving drugs. This early work serves as a blueprint for the continued discovery and development of novel anti-tubercular agents.

References

- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delamanid: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Preclinical testing of the nitroimidazopyran PA-824 for activity against Mycobacterium tuberculosis in a series of in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice | PLOS Medicine [journals.plos.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Bactericidal Activity of the Nitroimidazopyran PA-824 in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PA-824 Exhibits Time-Dependent Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of CGI-17341

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGI-17341 is a novel 5-nitroimidazole antimicrobial agent with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It has demonstrated efficacy against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis[1][2]. As a prodrug, this compound requires bioreductive activation by mycobacterial enzymes to exert its therapeutic effect[3][4][5]. This document provides detailed protocols for the in vitro susceptibility testing of this compound against M. tuberculosis using the broth microdilution method, an overview of its mechanism of action, and relevant data in a structured format.

Quantitative Data Summary

The in vitro activity of this compound against Mycobacterium tuberculosis H37Rv and other strains is summarized below.

| Parameter | Value | Reference |

| MIC Range (Drug-Susceptible & MDR M. tuberculosis) | 0.1 - 0.3 µg/mL | [1][2] |

| Effect of pH on MIC | Not affected by a decrease in pH from 6.8 to 5.6 | [2] |

| Cross-Resistance | No cross-resistance with isoniazid, rifampin, streptomycin, or ethambutol | [1] |

Mechanism of Action